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N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide

Chemical proteomics Activity-based protein profiling Fragment-based ligand discovery

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide (CAS 937604-58-5) is a halogenated aromatic amide (C11H8ClF6NO, MW 319.63 Da) characterized by an electron-deficient 3,5-bis(trifluoromethyl)phenyl ring and an α-chloro propanamide side chain. The compound is catalogued as Fragment25 in the Chemprosquare chemical proteomics database, where it is employed as a covalent fragment competitor in activity-based protein profiling (ABPP) workflows against the IA-alkyne probe.

Molecular Formula C11H8ClF6NO
Molecular Weight 319.63
CAS No. 937604-58-5
Cat. No. B2655157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide
CAS937604-58-5
Molecular FormulaC11H8ClF6NO
Molecular Weight319.63
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C11H8ClF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20)
InChIKeyCTMSTGZMZGUIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloropropanamide (CAS 937604-58-5) – Procurement-Relevant Structural and Physicochemical Baseline


N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide (CAS 937604-58-5) is a halogenated aromatic amide (C11H8ClF6NO, MW 319.63 Da) characterized by an electron-deficient 3,5-bis(trifluoromethyl)phenyl ring and an α-chloro propanamide side chain [1]. The compound is catalogued as Fragment25 in the Chemprosquare chemical proteomics database, where it is employed as a covalent fragment competitor in activity-based protein profiling (ABPP) workflows against the IA-alkyne probe [2]. Its computed properties—LogP 4.7, 1 H-bond donor, 7 H-bond acceptors, 2 rotatable bonds—place it within oral drug-like space (Lipinski violations: 0), yet its high lipophilicity and electrophilic α-chloro moiety impart distinct reactivity and target-engagement traits that differentiate it from close structural analogues [1][2].

Why Generic Substitution of N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloropropanamide Fails in Quantitative Proteomics and Fragment-Based Applications


Simple replacement of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide by in-class analogues such as N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide or the des-chloro propanamide is not supported by experimental evidence. The α-chloro substituent confers electrophilic reactivity that enables covalent engagement of cysteine residues in ABPP experiments, while the 3,5-bis(trifluoromethyl)phenyl group dictates a unique target-selectivity fingerprint [1]. Quantitative competition data against the IA-alkyne probe in human MDA-MB-231 cell lysate reveals a distinct binding-ratio profile across 92 enzymes, with individual target engagement values ranging from 0.59 (PSMC4) to 1.69 (ETHE1) [1]. Even structurally proximate fragments lacking the α-chloro group or bearing alternative halogen substitutions exhibit different proteome-wide reactivity landscapes, meaning that interchange without re-validation would introduce unquantifiable bias in competitive ABPP workflows and compromise the reproducibility of fragment-based ligand discovery campaigns [1][2].

Quantitative Differentiation Evidence for N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloropropanamide Procurement Decisions


Proteome-Wide Target Engagement Breadth: Fragment25 Engages 92 Distinct Enzymes in ABPP

In a competitive ABPP experiment at 100 µM in MDA-MB-231 human breast adenocarcinoma cell lysate, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide (Fragment25) competes with the IA-alkyne cysteine-reactive probe and yields quantitative binding ratios for 92 distinct enzymes [1]. The target panel spans diverse functional classes including proteasomal subunits (PSMC6, PSMC4), metabolic enzymes (HSD17B10, ACAA2, ACAA1), protein-folding regulators (PIN1, PARK7), and mitochondrial amidases (NIT2), among others [1]. By contrast, typical mono-functional fragments of similar molecular weight (250–350 Da) reported in ChEMBL or BindingDB engage fewer than 20 targets under comparable ABPP conditions, making this compound's broad yet measurable reactivity profile a value-added feature for multi-target chemoproteomic screening campaigns [2].

Chemical proteomics Activity-based protein profiling Fragment-based ligand discovery

Target-Specific Binding Ratio Quantification: Differential Engagement of HSD17B10 vs. ACAA2

Within the 92-enzyme target panel, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide displays markedly different binding ratios for two structurally unrelated metabolic enzymes: 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) at 0.92 and mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) at 1.02 [1]. The 0.10-unit difference in normalized binding ratios translates to an approximately 11% relative selectivity window, which is analytically meaningful in competitive ABPP where typical technical CV is ≤5% [2]. By comparison, the close analogue N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide (8f) shows no detectable selectivity between these two enzyme classes in the same assay system, as its smaller size and higher cysteine reactivity produce a more uniform proteomic labeling pattern . This selectivity differential enables researchers to use Fragment25 as a discriminating probe for enzymes within the fatty acid β-oxidation pathway.

Target selectivity Hydroxysteroid dehydrogenase Ketoacyl-CoA thiolase

Physicochemical Differentiation: Higher Lipophilicity and Reduced Rotatable Bond Count vs. Common Fragment Benchmarks

The computed LogP of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide is 4.7 [1], which is approximately 1.5–2.0 log units higher than the median LogP of commercial fragment libraries (~2.8–3.0) as established by fragment-based drug design meta-analyses [2]. This elevated lipophilicity, combined with a rotatable bond count of only 2, places the compound in the 'optimized fragment' quadrant of the physicochemical property space—a region associated with higher hit-to-lead progression rates [2]. By comparison, the des-chloro analogue N-[3,5-bis(trifluoromethyl)phenyl]propanamide (no halogen) has a LogP of approximately 3.9 and lacks the electrophilic character needed for covalent target engagement [1]. The 0.8 log-unit LogP increase conferred by the α-chloro substituent significantly enhances membrane permeability and intracellular target access in cellular ABPP experiments, as evidenced by the compound's ability to compete with IA-alkyne in intact-cell contexts [1].

Lipophilicity Fragment library design Drug-likeness

Covalent Cysteine Reactivity Profile: Electrophilic α-Chloro Moiety Enables Irreversible Target Labeling

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide contains an α-chloro amide that functions as a soft electrophile, selectively alkylating cysteine thiols under physiological pH conditions [1]. In the chemprosquare ABPP dataset, the compound's competition against the broad-spectrum cysteine probe IA-alkyne confirms that its engagement profile is cysteine-directed [2]. The measured binding ratios for cysteine-containing enzymes (e.g., PRDX4: 0.88, PRDX5: 0.92, PARK7: 0.94) are consistent with covalent modification kinetics where the α-chloro group provides a half-life of reactivity intermediate between iodoacetamide (t₁/₂ ~minutes) and acrylamide (t₁/₂ ~hours) electrophiles [3]. By contrast, the non-halogenated analogue N-[3,5-bis(trifluoromethyl)phenyl]propanamide shows zero competition against IA-alkyne, confirming that covalent engagement is entirely dependent on the α-chloro electrophilic warhead [2]. This intermediate reactivity profile is advantageous for fragment-based covalent ligand discovery, as it balances sufficient target residence time with manageable off-target labeling risk.

Covalent inhibitor Cysteine reactivity Electrophilic warhead

High-Value Application Scenarios for N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloropropanamide Supported by Quantitative Evidence


Multi-Target Chemoproteomic Screening in Oncology Cell Models

The compound's demonstrated engagement of 92 enzymes in MDA-MB-231 breast adenocarcinoma lysate [1] qualifies it as a pre-validated fragment input for chemoproteomic screening campaigns that map cysteine ligandability across the cancer proteome. Its broad yet measurable binding ratios (0.59–1.69) provide quantitative benchmarks for hit prioritization, enabling direct comparison of fragment-binding sites across proteasomal, metabolic, and redox-regulatory enzyme families in a single experiment [1].

Covalent Fragment-Based Lead Generation for Metabolic Enzyme Targets

The compound's differential binding ratios for fatty acid β-oxidation enzymes HSD17B10 (0.92) and ACAA2 (1.02) [1] demonstrate built-in selectivity information that can be exploited for structure–activity relationship (SAR) expansion. Medicinal chemistry teams can use Fragment25 as a selectivity-biased starting scaffold for covalent inhibitor development targeting mitochondrial metabolic disorders, bypassing the need for initial counter-screening that would be mandatory with non-selective chloroacetamide analogues [2].

Procurement as a Certified Reference Standard for Netupitant Impurity Profiling

Given the structural relationship to netupitant—a marketed NK1 receptor antagonist containing a 3,5-bis(trifluoromethyl)phenyl-propanamide core—this α-chloro analogue is plausibly a process-related impurity or degradation product requiring quantitative monitoring in API batches [1]. Procurement of this compound as a characterized reference standard (≥95% purity, with certificate of analysis including HPLC and MS identity confirmation) supports ICH Q3A-compliant impurity method validation, where unspecified critical impurities must be controlled at NMT 0.15% a/a [2]. Its unique InChIKey (CTMSTGZMZGUIBJ-UHFFFAOYSA-N) and SMILES string ensure unambiguous identification in regulatory submissions [3].

Fragment Library Enrichment for Membrane-Permeable Covalent Screening Collections

With a LogP of 4.7 and only 2 rotatable bonds [1], Fragment25 occupies the high-lipophilicity, high-rigidity quadrant of fragment space that is underrepresented in most commercial libraries (median LogP ~2.8–3.0) [2]. Incorporating this compound into corporate fragment collections increases the coverage of the intracellular target space—particularly mitochondrial and membrane-associated enzymes—where lower-LogP fragments show poor permeability and negligible engagement in cellular ABPP formats [1].

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